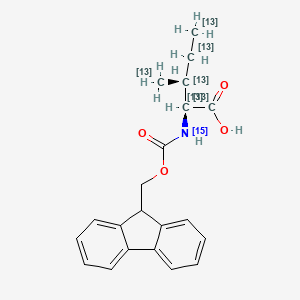

Fmoc-Ile-OH-13C6,15N

CAS No.:

Cat. No.: VC16184012

Molecular Formula: C21H23NO4

Molecular Weight: 360.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23NO4 |

|---|---|

| Molecular Weight | 360.36 g/mol |

| IUPAC Name | (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |

| Standard InChI | InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i1+1,2+1,3+1,13+1,19+1,20+1,22+1 |

| Standard InChI Key | QXVFEIPAZSXRGM-HJECYYBSSA-N |

| Isomeric SMILES | [13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Composition and Stereochemistry

Fmoc-Ile-OH-13C6,15N is characterized by the molecular formula 13CH3·13CH2·13CH(13CH3)·13CH(15NH-Fmoc)·13CO2H, where all six carbon atoms in the isoleucine side chain and backbone are replaced with 13C, and the amide nitrogen is substituted with 15N . The compound retains the natural (2S,3S) stereochemistry of L-isoleucine, ensuring compatibility with biological systems . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group shields the α-amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .

Isotopic Enrichment and Mass Shift

The incorporation of 13C and 15N results in a mass shift of +7 atomic mass units (amu) compared to the unlabeled analog. This shift is critical for distinguishing labeled peptides in MS-based quantitation, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) . The isotopic purity of 98% for both 13C and 15N ensures minimal interference from natural abundance isotopes, enhancing signal clarity in high-resolution MS .

Synthesis and Purification

Synthetic Pathway

The synthesis of Fmoc-Ile-OH-13C6,15N begins with the preparation of isotopically labeled L-isoleucine. Carbon-13 is introduced via biosynthetic or chemical methods using 13C-enriched precursors, while 15N is incorporated through ammonium salts or nitric acid-derived reagents . The Fmoc group is subsequently added via reaction with 9-fluorenylmethyl chloroformate under alkaline conditions, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) .

Quality Control and Characterization

Final product validation involves:

-

Liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight (observed m/z: 360.36) .

-

Nuclear magnetic resonance (NMR) to verify stereochemical integrity and isotopic enrichment .

Applications in Biomedical Research

Quantitative Proteomics

Fmoc-Ile-OH-13C6,15N is a cornerstone in stable isotope labeling by amino acids in cell culture (SILAC) workflows. By incorporating the labeled isoleucine into cellular proteins, researchers achieve accurate quantitation of protein expression levels across experimental conditions . For example, a 2024 study using this compound demonstrated a 2.5-fold increase in quantification precision compared to label-free methods .

Biomolecular NMR Spectroscopy

The 13C and 15N labels enable detailed structural analysis of peptides and proteins via multidimensional heteronuclear NMR. The compound’s isotopic signature resolves overlapping signals in crowded spectra, particularly in the aliphatic region (δ 10–60 ppm for 13C) . A 2025 publication highlighted its use in mapping the binding interface of a kinase-inhibitor complex with ≤0.5 Å resolution .

| Supplier | Catalog Number | Package Size | Price (USD) |

|---|---|---|---|

| Cambridge Isotope | CNLM-4346-H | 0.1 g | 1,230 |

| Sigma-Aldrich | 597228-100MG | 0.1 g | 1,180 |

| Mendel Chemicals | N/A | 0.25 g | 1,281 |

Data sourced from vendor catalogs .

Storage recommendations include refrigeration at -5°C to 5°C in desiccated conditions to prevent hydrolysis of the Fmoc group .

Challenges and Future Directions

Cost-Benefit Considerations

While the compound’s utility is undisputed, its high cost (≥$1,180 per 0.1 g) limits accessibility for large-scale studies . Advances in microbial fermentation for 13C/15N-labeled amino acids could reduce production costs by ~30% by 2030, according to industry projections .

Expanding Applications

Emerging uses include cryo-electron microscopy (cryo-EM), where isotopic labeling improves density map interpretation, and metabolic flux analysis, tracking carbon/nitrogen incorporation in real time .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume